5-Isopropylpyridine-2-sulfonyl chloride
Description
5-Isopropylpyridine-2-sulfonyl chloride is a heteroaromatic sulfonyl chloride derivative featuring a pyridine ring substituted with an isopropyl group at the 5-position and a sulfonyl chloride (-SO₂Cl) moiety at the 2-position. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized pyridine derivatives. Its reactivity stems from the electrophilic sulfonyl chloride group, which undergoes nucleophilic substitution reactions with amines, alcohols, or thiols.
Properties
Molecular Formula |
C8H10ClNO2S |
|---|---|
Molecular Weight |
219.69 g/mol |
IUPAC Name |
5-propan-2-ylpyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C8H10ClNO2S/c1-6(2)7-3-4-8(10-5-7)13(9,11)12/h3-6H,1-2H3 |
InChI Key |
JSBVVLSVARQKMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=C(C=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 5-isopropylpyridine-2-sulfonyl chloride with two analogs:
*Estimated based on structural analysis.
Key Observations:
- Substituent Effects: The isopropyl group is bulkier and electron-donating (via inductive effect), which may reduce electrophilicity at the sulfonyl chloride group compared to the electron-withdrawing cyano group in 5-cyanopyridine-2-sulfonyl chloride .
Reactivity and Stability
- Electrophilicity: The cyano substituent enhances the electrophilicity of the sulfonyl chloride group due to its strong electron-withdrawing nature, making 5-cyanopyridine-2-sulfonyl chloride more reactive in nucleophilic substitutions . The isopropyl group’s steric bulk may hinder nucleophilic attack, reducing reaction rates compared to less hindered analogs. The methoxy group’s electron-donating effect could stabilize the sulfonyl chloride via resonance but may also slow reactions requiring electrophilic activation .
- Stability: Steric shielding by the isopropyl group may improve thermal stability by protecting the sulfonyl chloride from degradation. The cyano analog’s higher reactivity may necessitate stricter storage conditions (e.g., refrigeration at +4°C) .
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